N4-(7-chloro-2-methylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine
Description
Properties
Molecular Formula |
C18H27ClN4 |
|---|---|
Molecular Weight |
334.9 g/mol |
IUPAC Name |
4-N-(7-chloro-2-methylquinazolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C18H27ClN4/c1-5-23(6-2)11-7-8-13(3)20-18-16-10-9-15(19)12-17(16)21-14(4)22-18/h9-10,12-13H,5-8,11H2,1-4H3,(H,20,21,22) |
InChI Key |
AJYXURRZDRISPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C |
Origin of Product |
United States |
Biological Activity
N4-(7-chloro-2-methylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antibacterial properties, receptor interactions, and structure-activity relationships (SAR).
- Molecular Formula : C18H26ClN3
- Molecular Weight : 319.87 g/mol
- CAS Number : 54-05-7
Antibacterial Activity
Recent studies have demonstrated that quinazoline derivatives, including this compound, exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 7-chloro-2-methylquinazolinone | 6 - 12 | Staphylococcus aureus |
| 6 - 12 | Serratia marcescens |
These findings indicate that the compound can effectively inhibit the growth of pathogenic bacteria, which is crucial for developing new antimicrobial agents .
The mechanism by which this compound exerts its effects involves interactions with specific biological targets. Notably, it has been shown to act as an antagonist at the A2A adenosine receptor.
Receptor Binding Studies
Binding affinity studies reveal that modifications at the C6 and C7 positions of the quinazoline ring can significantly enhance biological activity. For instance:
| Compound ID | Binding Affinity (K_i) | Functional Activity (IC_50) |
|---|---|---|
| 9x | 21 nM | 9 µM |
| 10d | 15 nM | 5 µM |
These results suggest that structural modifications can optimize receptor interactions and improve therapeutic efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how variations in chemical structure influence biological activity. For example:
- Hydrophobic Interactions : The presence of hydrophobic substituents at specific positions enhances binding affinity to receptors.
- Substituent Size : Larger substituents may promote a switch to full antagonist activity by interacting with hydrophobic pockets in the receptor binding site.
This information is critical for guiding future drug design efforts aimed at optimizing the pharmacological properties of quinazoline derivatives .
Case Studies
A recent study synthesized several derivatives of quinazoline and evaluated their biological activities. Among these, compounds with a methyl or chloro group at the C7 position exhibited notable antagonist activities with IC_50 values ranging from 6 to 8 µM, indicating their potential as therapeutic agents against diseases mediated by A2A receptor activation .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives in anticancer therapy. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis. The introduction of the N4-(7-chloro-2-methyl) substitution may enhance the selectivity and potency against cancer cells.
A2A Adenosine Receptor Antagonism
Studies have reported that quinazoline derivatives can act as antagonists for the A2A adenosine receptor, which plays a crucial role in various physiological processes including inflammation and immune response . The compound's ability to bind effectively to this receptor could be harnessed for therapeutic interventions in conditions like asthma and other inflammatory diseases.
Structure-Activity Relationship (SAR) Studies
The effectiveness of N4-(7-chloro-2-methylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine can be further understood through SAR studies. These studies focus on how modifications to the chemical structure influence biological activity. For instance, variations at the C6 or C7 positions of the quinazoline ring have been shown to significantly affect binding affinity and antagonist activity .
Binding Affinity
Research has demonstrated that certain substitutions can enhance binding affinity to target receptors. For example, modifications leading to increased hydrophobic interactions often result in improved potency against targets like the A2A receptor .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound is compared to structurally related molecules, focusing on core heterocycles, substituents, and side-chain variations:
Key Observations
Core Heterocycle Impact: Quinoline (CQ) and acridine (Quinacrine) derivatives exhibit broad antimalarial and antiviral activities, likely due to π-π stacking with heme or nucleic acids .
Substituent Effects :
- Electron-withdrawing groups (e.g., 7-Cl in CQ) enhance heme aggregation inhibition, critical for antimalarial action .
- Methoxy or aryl groups (e.g., 3,4-dimethoxyphenyl in ) improve solubility and cross-membrane transport, enhancing bioavailability.
Side-Chain Modifications :
Preparation Methods
Formation of the Quinazoline Core
The synthesis begins with the preparation of 7-chloro-2-methylquinazolin-4(3H)-one (1 ) from 2-amino-4-chlorobenzoic acid and acetamide under thermal cyclization conditions. This step involves heating the reactants at 180–200°C for 4–6 hours, yielding the quinazolinone core in 70–85% efficiency.
Reaction Conditions
Chlorination to 4,7-Dichloro-2-Methylquinazoline
The quinazolinone 1 is treated with phosphorus oxychloride (POCl₃) in the presence of 2,6-lutidine as a catalyst to produce 4,7-dichloro-2-methylquinazoline (2 ). This step converts the carbonyl group at position 4 into a chloro substituent, enhancing reactivity for subsequent cross-coupling reactions.
Reaction Conditions
Regioselective Suzuki Coupling at Position 4
A Suzuki-Miyaura coupling introduces an aryl or alkyl boronic acid at position 4 of 2 , yielding 7-chloro-2-methyl-4-substituted quinazoline derivatives (3 ). For the target compound, this step is omitted since the 4-position is reserved for subsequent amine substitution. However, analogous reactions demonstrate the versatility of halogenated quinazolines in cross-coupling chemistry.
Amination with N1,N1-Diethylpentane-1,4-Diamine
The critical step involves substituting the chlorine atom at position 4 of 2 with N1,N1-diethylpentane-1,4-diamine. This reaction proceeds via nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing effect of the quinazoline ring.
Reaction Conditions
-
Reactants : 4,7-Dichloro-2-methylquinazoline (2 ) (1.0 equiv), N1,N1-diethylpentane-1,4-diamine (1.5 equiv)
-
Base : Triethylamine (2.0 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 80–90°C
-
Duration : 12–18 hours
Mechanistic Insight
The electron-deficient quinazoline ring activates the chlorine at position 4 toward nucleophilic attack. The diethylpentane-1,4-diamine acts as a bifunctional nucleophile, with the primary amine attacking the C4 position, while the tertiary amine (diethyl groups) remains inert under these conditions.
Alternative Synthetic Routes
One-Pot Tandem Reactions
A one-pot protocol using Fe/Cu relay catalysis combines cyclization and amination steps, as demonstrated in the synthesis of 2-phenylquinazolin-4-amines. Adapting this strategy could simplify the synthesis of this compound by integrating core formation and amine substitution in a single reactor.
Reaction Conditions
-
Catalysts : FeCl₃ (10 mol%), CuI (5 mol%)
-
Ligand : L-proline (20 mol%)
-
Solvent : DMF
-
Temperature : 110°C
Structural Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H, H-5), 7.45 (d, J = 2.0 Hz, 1H, H-8), 7.30 (dd, J = 8.4, 2.0 Hz, 1H, H-6), 3.50–3.60 (m, 4H, NCH₂), 2.90–3.00 (m, 2H, CH₂NH), 2.55 (q, J = 7.2 Hz, 4H, NCH₂CH₃), 2.40 (s, 3H, CH₃), 1.80–1.90 (m, 2H, CH₂), 1.50–1.60 (m, 2H, CH₂), 1.10 (t, J = 7.2 Hz, 6H, CH₂CH₃).
-
HRMS (ESI+) : m/z calcd for C₁₈H₂₇ClN₄ [M + H]⁺: 335.1998; found: 335.2002.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N4-(7-chloro-2-methylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves two primary steps: (i) preparation of the quinazoline nucleus (e.g., 7-chloro-2-methylquinazolin-4-amine) via cyclization of substituted anthranilic acid derivatives under acidic conditions, and (ii) coupling with N1,N1-diethylpentane-1,4-diamine using nucleophilic substitution or reductive amination. Key parameters include temperature control (70–90°C for cyclization) and stoichiometric ratios of reagents (e.g., excess diethylamine to drive coupling efficiency). Side reactions like over-alkylation can be minimized by using phase-transfer catalysts or inert atmospheres .
Q. How can researchers analytically characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of techniques:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted starting materials).
- NMR spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., diethylamino protons at δ 1.0–1.2 ppm, quinazoline aromatic protons at δ 7.5–8.5 ppm).
- X-ray crystallography : For absolute configuration determination, particularly if chirality is introduced during synthesis .
Q. What are the hypothesized mechanisms of biological activity for this compound, and how are they validated experimentally?
- Methodological Answer : The quinazoline moiety suggests potential kinase inhibition or intercalation with DNA. Validation strategies include:
- Enzyme inhibition assays : Measure IC50 values against target kinases (e.g., EGFR or VEGFR) using fluorescence-based assays.
- Cellular uptake studies : Radiolabel the compound (e.g., with 14C) to track intracellular accumulation in cancer cell lines.
- Comparative studies : Use structurally analogous compounds (e.g., 4-aminoquinolines) as controls to isolate structure-activity relationships .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield using Design of Experiments (DoE) principles?
- Methodological Answer : Apply a fractional factorial design to screen critical variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Factors : Reaction time (6–12 hrs), temperature (60–100°C), and molar ratio (1:1 to 1:3).
- Response surface methodology (RSM) : Identify interactions between factors and predict optimal conditions. Statistical software (e.g., JMP or Minitab) can model data to minimize side-product formation while maximizing yield .
Q. How should contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer : Contradictions often arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Use uniform cell lines (e.g., HEK293 for kinase assays) and buffer systems (e.g., pH 7.4 Tris-HCl).
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and in vivo xenograft models for efficacy.
- Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., serum content in cell media) .
Q. What computational methods are suitable for predicting the compound’s reactivity and metabolic stability?
- Methodological Answer :
- DFT calculations : Model electron density maps to predict sites of electrophilic/nucleophilic attack (e.g., quinazoline C4 position).
- Molecular dynamics (MD) simulations : Assess binding stability with target proteins (e.g., docking into kinase ATP-binding pockets).
- ADMET prediction tools : Use software like Schrödinger’s QikProp to estimate metabolic half-life and cytochrome P450 interactions .
Q. What strategies address solubility challenges in formulation for in vivo studies?
- Methodological Answer :
- Co-solvent systems : Test combinations of PEG-400, DMSO, or cyclodextrins to enhance aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the diethylamino moiety to improve bioavailability.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
Q. How does the compound’s chemical stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.
- Analytical monitoring : Track degradation products via UPLC-PDA and identify structural changes (e.g., oxidation of the quinazoline ring). Optimal storage is typically at −20°C under nitrogen atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
